molecular formula C10H7NO8S2 B12004726 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-nitroso- CAS No. 2007-19-4

2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-nitroso-

Cat. No.: B12004726
CAS No.: 2007-19-4
M. Wt: 333.3 g/mol
InChI Key: MVQXMYZZBIYPMW-UHFFFAOYSA-N
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Description

2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-nitroso- is a chemical compound with the molecular formula C10H7NO8S2. It is known for its unique structure, which includes a naphthalene ring substituted with hydroxy, nitroso, and sulfonic acid groups. This compound is often used in various scientific research applications due to its distinct chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-nitroso- typically involves the nitration of 2,7-naphthalenedisulfonic acid followed by reduction and subsequent nitrosation. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing advanced chemical reactors and purification techniques to achieve high yields and purity. The exact methods can vary depending on the manufacturer and the intended application of the compound .

Chemical Reactions Analysis

Types of Reactions

2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-nitroso- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions include various substituted naphthalene derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-nitroso- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-nitroso- involves its interaction with specific molecular targets and pathways. The nitroso group can participate in redox reactions, while the sulfonic acid groups can enhance the compound’s solubility and reactivity. These properties make it useful in various chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-Nitroso-2-naphthol-3,6-disulfonic acid
  • 4-Amino-3-hydroxy-1-naphthalenesulfonic acid
  • 2,7-Dihydroxynaphthalene

Uniqueness

Compared to similar compounds, 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-nitroso- is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective .

Properties

IUPAC Name

3-hydroxy-4-nitrosonaphthalene-2,7-disulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO8S2/c12-10-8(21(17,18)19)4-5-3-6(20(14,15)16)1-2-7(5)9(10)11-13/h1-4,12H,(H,14,15,16)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVQXMYZZBIYPMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2C=C1S(=O)(=O)O)S(=O)(=O)O)O)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO8S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70173891
Record name 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70173891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2007-19-4
Record name 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-nitroso-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002007194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70173891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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